Trimethylsilyl N,N-dimethylethanehydrazonate
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Overview
Description
Trimethylsilyl N,N-dimethylethanehydrazonate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an N,N-dimethylethanehydrazonate moiety. This compound is known for its utility in organic synthesis, particularly as a reagent and protecting group in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl N,N-dimethylethanehydrazonate is typically synthesized through the reaction of trimethylsilyl chloride with N,N-dimethylethanehydrazonate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ether, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl N,N-dimethylethanehydrazonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles, with reactions typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of silylated derivatives, while oxidation and reduction can lead to the formation of corresponding oxidized or reduced products .
Scientific Research Applications
Trimethylsilyl N,N-dimethylethanehydrazonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly for the protection of functional groups such as amines and alcohols.
Biology: The compound is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound finds applications in the production of high-purity chemicals, polymers, and other industrial materials
Mechanism of Action
The mechanism by which trimethylsilyl N,N-dimethylethanehydrazonate exerts its effects involves the formation of a stable silyl ether or silyl amine intermediate. This intermediate can protect sensitive functional groups during chemical reactions, preventing unwanted side reactions. The trimethylsilyl group can be selectively removed under mild conditions, allowing for the recovery of the original functional group .
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl azide
- Trimethylsilyldiazomethane
Uniqueness
Trimethylsilyl N,N-dimethylethanehydrazonate is unique due to its specific structure, which combines the protective properties of the trimethylsilyl group with the reactivity of the N,N-dimethylethanehydrazonate moiety. This combination allows for selective protection and deprotection of functional groups, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
171566-32-8 |
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Molecular Formula |
C7H18N2OSi |
Molecular Weight |
174.32 g/mol |
IUPAC Name |
trimethylsilyl N,N-dimethylethanehydrazonate |
InChI |
InChI=1S/C7H18N2OSi/c1-7(8-9(2)3)10-11(4,5)6/h1-6H3 |
InChI Key |
XUKIVMQMUVFWDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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